4(1H)-Quinazolinone, 2-(3,5-dichloro-2-hydroxyphenyl)- is a synthetic organic compound belonging to the quinazolinone class. Quinazolinones are a significant class of heterocyclic compounds, with some existing naturally as quinazoline alkaloids or their precursors. [] They play a crucial role in scientific research due to their diverse range of biological activities and potential applications in material science.
4(1H)-Quinazolinone, 2-(3,5-dichloro-2-hydroxyphenyl)- is a compound belonging to the quinazolinone family, which are heterocyclic compounds known for their diverse biological activities. This specific compound features a dichloro-substituted phenolic group, which may enhance its pharmacological properties. Quinazolinones have been extensively studied due to their potential applications in medicinal chemistry, particularly in developing drugs for various diseases, including cancer and inflammation.
The synthesis of 4(1H)-quinazolinone derivatives can involve several methodologies. One effective approach is the “on-water” synthesis, which utilizes graphene oxide as a catalyst. In this method, anthanilamide reacts with an aldehyde or ketone derivative in the presence of water and the catalyst at room temperature .
The molecular structure of 4(1H)-quinazolinone, 2-(3,5-dichloro-2-hydroxyphenyl)- consists of a quinazolinone core with a hydroxyl group and dichloro substituents on the phenyl ring. The presence of these functional groups significantly influences the compound's reactivity and biological activity.
4(1H)-quinazolinone derivatives can participate in various chemical reactions due to their functional groups:
The reactions are typically monitored using thin-layer chromatography (TLC), and products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
The mechanism of action for 4(1H)-quinazolinone involves interactions with biological targets such as enzymes or receptors. For instance, quinazolinones have been shown to inhibit certain kinases involved in cancer progression.
Research indicates that quinazolinones can modulate pathways related to cell proliferation and apoptosis through their binding affinity to specific proteins .
4(1H)-quinazolinone derivatives have significant applications in medicinal chemistry:
Quinazolinones represent a privileged heterocyclic scaffold in drug discovery, characterized by a fused bicyclic structure combining benzene and pyrimidine rings with a ketone functionality. These nitrogen-containing heterocycles exhibit remarkable structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions. The 4(1H)-quinazolinone core, specifically, serves as a critical pharmacophore in medicinal chemistry due to its ability to mimic purine bases in biological systems. This molecular mimicry underpins its broad pharmacological potential, particularly in anticancer and antimicrobial agent development. The introduction of strategic substituents—such as the 2-(3,5-dichloro-2-hydroxyphenyl) group—generates structurally optimized derivatives with enhanced target affinity and physicochemical profiles, driving contemporary research on structure-activity relationships within this chemotype [3] [5].
The therapeutic application of quinazolinones spans over six decades, marked by milestone developments that established their clinical relevance. Early exploration focused on unsubstituted quinazolinones, yielding foundational compounds like 2-(2-hydroxyphenyl)-4(1H)-quinazolinone (CAS 1026-04-6). While pharmacologically active, these first-generation agents exhibited limitations in potency and bioavailability, prompting systematic structural optimization efforts [8]. The 1980s witnessed a breakthrough with the development of 4-anilinoquinazolines, exemplified by gefitinib and erlotinib. These epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors revolutionized targeted cancer therapy, validating the quinazolinone scaffold as a viable platform for kinase inhibition. Their clinical success triggered extensive exploration of C2- and C6- substituted variants, leading to compounds with improved selectivity profiles. The strategic incorporation of halogen atoms, particularly chlorine, emerged as a critical design element to enhance membrane permeability and target binding affinity through steric and electronic effects [2] [5].
Table 1: Evolution of Clinically Significant Quinazolinone Derivatives
Generation | Representative Compound | Key Structural Features | Therapeutic Application |
---|---|---|---|
First-Generation | 2-(2-Hydroxyphenyl)-4(1H)-quinazolinone | Unsubstituted phenyl ring at C2 | Antimicrobial lead |
Second-Generation | Gefitinib | 4-Anilino group with morpholinoethoxy | EGFR inhibitor (Cancer) |
Third-Generation | 2-(3,5-Dichloro-2-hydroxyphenyl)-4(1H)-quinazolinone | Dichloro-substituted phenolic ring at C2 | Targeted anticancer/antimicrobial |
The 4(1H)-quinazolinone system (molecular formula: C₁₄H₈Cl₂N₂O₂; MW 307.13) provides a uniquely adaptable framework for drug design. Its planar bicyclic structure enables deep insertion into enzyme active sites, while the lactam functionality serves as both a hydrogen bond donor (N1-H) and acceptor (C4=O), facilitating critical interactions with biological targets. The introduction of a 2-aryl substituent, particularly the 3,5-dichloro-2-hydroxyphenyl group, induces significant electronic and steric modifications. Spectroscopic and crystallographic analyses reveal that this substitution pattern stabilizes a keto-enol tautomeric equilibrium, enhancing molecular recognition versatility. The ortho-hydroxy group facilitates intramolecular hydrogen bonding with the adjacent nitrogen (N3) of the quinazolinone ring, creating a pseudo-rigid structure that pre-organizes the molecule for target binding. This conformational restraint significantly improves binding affinity compared to non-hydrogen-bonded analogues [2] [3] [4].
Physicochemical profiling of 2-(3,5-dichloro-2-hydroxyphenyl)-4(1H)-quinazolinone reveals key properties underpinning its bioavailability: high melting point (>250°C, extrapolated from thermal stability data), moderate lipophilicity (calculated LogP 3.60), and low aqueous solubility. The compound’s density (1.57 g/cm³) and boiling point (476.5°C at atmospheric pressure) further reflect its crystalline, high-energy solid-state characteristics [3] [5]. These properties collectively influence formulation strategies for in vivo evaluation.
Table 2: Molecular Properties of 2-(3,5-Dichloro-2-hydroxyphenyl)-4(1H)-quinazolinone
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₄H₈Cl₂N₂O₂ | Halogen-rich scaffold |
Molecular Weight | 307.13 g/mol | Optimal for membrane permeation |
Hydrogen Bond Donors | 2 (N1-H, O2-H) | Enhanced target interaction capacity |
Hydrogen Bond Acceptors | 3 (Ring N, C4=O, phenolic O) | Improved solubility and binding |
LogP (Calculated) | 3.60 | Balanced lipophilicity |
Topological Polar Surface Area (TPSA) | 61.7 Ų | Moderate membrane permeability |
Exact Mass | 305.99628 Da | Confirmed by high-resolution MS |
The strategic incorporation of the 3,5-dichloro-2-hydroxyphenyl moiety at the C2 position represents a sophisticated structure-based design approach. This substitution pattern delivers three synergistic advantages: enhanced electron-withdrawing character, optimized steric bulk, and improved coordination capacity. The meta-chlorine atoms generate significant electron deficiency in the phenolic ring, strengthening intramolecular hydrogen bonding between the ortho-hydroxy group and N3 of the quinazolinone core. This electronic effect also stabilizes the transition state during enzymatic interactions. Chlorine’s bioisosteric properties mimic critical structural elements of endogenous ligands, particularly in ATP-binding pockets of kinases, where chlorine fits optimally into hydrophobic subpockets that normally accommodate adenine’s C-H groups [4] [5].
Comparative molecular field analysis (CoMFA) with non-halogenated analogues demonstrates that the 3,5-dichloro substitution increases target binding affinity by up to two orders of magnitude against specific cancer cell lines. This enhancement arises from chlorine’s ability to engage in halogen bonding with carbonyl oxygen atoms or π-systems in protein binding sites—interactions unattainable with hydrogen or methyl substituents. Furthermore, the hydroxy group’s ortho position relative to the quinazolinone linkage creates a molecular "hinge," reducing conformational flexibility and entropy penalty upon target binding. This design principle is validated by the substantially lower activity observed in the 6-chloro analogue (CAS 28712-44-9), where the additional chlorine on the quinazolinone ring disrupts the optimal electronic distribution required for target engagement [6] [7].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2